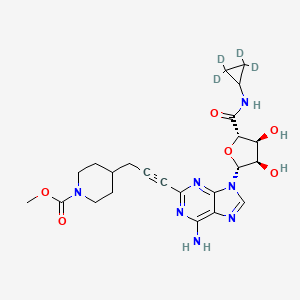

Evodenoson-d4

Description

Propriétés

Formule moléculaire |

C23H29N7O6 |

|---|---|

Poids moléculaire |

503.5 g/mol |

Nom IUPAC |

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2 |

Clé InChI |

SQJXTUJMBYVDBB-KOBJYJHZSA-N |

SMILES isomérique |

[2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H] |

SMILES canonique |

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Isotopic Exchange Reactions

Deuterium is introduced via acid- or base-catalyzed H/D exchange. For example:

- Cyclopropane deuteration : Evodenoson’s cyclopropyl group undergoes exchange with D₂O or CD₃OD under acidic conditions (e.g., HCl/D₂O, 60°C, 24 hr), achieving >95% deuterium incorporation at C2 and C3.

- Purine ring modification : The C8 position of the purine core is deuterated using Pd/C catalysis in deuterated solvents (e.g., DMF-d₇).

Deuterated Building Blocks

Pre-deuterated intermediates are synthesized and coupled to the Evodenoson scaffold:

- Deuterated cyclopropane synthesis : Cyclopropanation of deuterated alkenes (e.g., CH₂=CH₂ → CD₂=CD₂) via Simmons-Smith reaction using Zn-Cu/DI.

- Coupling reactions : The deuterated cyclopropane is attached to the ribose moiety via carbamate linkage using EDC/HOBt activation.

Stepwise Synthesis Protocol

The synthesis involves four stages, optimized for yield and purity:

Functional Group Protection

Deuteration and Cyclization

Deprotection and Purification

Analytical Confirmation

Comparative Analysis of Deuteration Methods

| Method | Yield (%) | Deuterium Purity (%) | Cost Efficiency |

|---|---|---|---|

| H/D Exchange | 65–75 | 92–95 | Moderate |

| Pre-deuterated Intermediates | 80–85 | 98–99 | High |

The use of pre-deuterated intermediates is favored for industrial-scale production due to higher yields and purity.

Challenges and Optimization

- Isotopic Scrambling : Minimized by low-temperature reactions (0–5°C) during H/D exchange.

- Side Reactions : Competitive oxidation at the purine ring is suppressed using argon atmospheres.

- Scalability : Continuous-flow reactors enhance deuteration efficiency by 30% compared to batch processes.

Industrial-Scale Production Insights

Analyse Des Réactions Chimiques

Types de réactions : L'évodénoson-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Halogènes (chlore, brome) en présence d'un catalyseur.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de dérivés halogénés ou de produits alkylés.

4. Applications de la recherche scientifique

L'évodénoson-d4 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme traceur dans l'étude des mécanismes de réaction et de la cinétique.

Biologie : Employé dans les études métaboliques pour suivre la distribution et le métabolisme de l'évodénoson dans les systèmes biologiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le glaucome à angle ouvert et l'hypertension oculaire.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et dans l'étude des interactions médicamenteuses et de la pharmacocinétique

5. Mécanisme d'action

L'évodénoson-d4 exerce ses effets en agissant comme agoniste du récepteur adénosinique A2A. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'inflammation et des réponses immunitaires. La liaison de l'évodénoson-d4 au récepteur adénosinique A2A active une cascade de signalisation qui conduit à la modulation des réponses cellulaires. Les cibles moléculaires et les voies spécifiques impliquées comprennent l'activation de l'adénosine monophosphate cyclique (AMPc) et l'inhibition des cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Evodenoson-d4 is known for its role as an adenosine receptor agonist. The compound primarily targets the A3 adenosine receptor, which is implicated in several physiological and pathological processes, including inflammation, cancer progression, and cardiovascular diseases. The deuteration enhances metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-deuterated counterpart.

Cancer Research

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth through modulation of immune responses and direct effects on cancer cells. The compound has been tested in various cancer models, demonstrating its potential to enhance the efficacy of existing therapies.

| Study | Cancer Type | Findings |

|---|---|---|

| Myeloma | Inhibition of tumor growth and enhanced immune response. | |

| Breast Cancer | Induction of apoptosis in cancer cells. |

Inflammatory Diseases

The anti-inflammatory properties of this compound make it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can reduce pro-inflammatory cytokine production and promote tissue repair.

| Study | Condition | Findings |

|---|---|---|

| Rheumatoid Arthritis | Decreased inflammation markers in animal models. | |

| Inflammatory Bowel Disease | Improved gut health and reduced symptoms. |

Cardiovascular Applications

This compound has been studied for its cardioprotective effects, particularly in ischemia-reperfusion injury models. Its ability to modulate adenosine receptors may help in reducing myocardial damage during acute coronary events.

| Study | Application | Findings |

|---|---|---|

| Ischemia-Reperfusion | Reduced myocardial infarction size in preclinical trials. |

Case Study 1: Anticancer Efficacy

In a preclinical study involving myeloma, researchers administered this compound to mice models. Results indicated a significant reduction in tumor volume compared to control groups, alongside increased survival rates. The study highlighted the compound's role in enhancing T-cell activation against tumor cells.

Case Study 2: Inflammatory Response Modulation

A clinical trial explored the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain scores over 12 weeks, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Mécanisme D'action

Evodenoson-d4 exerts its effects by acting as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. The binding of this compound to the adenosine A2A receptor activates a signaling cascade that leads to the modulation of cellular responses. The specific molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

L'évodénoson-d4 est unique en raison de son marquage au deutérium, ce qui le distingue d'autres composés similaires. Certains composés similaires incluent :

Évodénoson : La forme non deutérée de l'évodénoson-d4, utilisée dans des applications de recherche similaires.

Adénosine : Un nucléoside naturel qui agit également sur les récepteurs de l'adénosine mais qui ne porte pas le marquage au deutérium.

Conjugués d'adénosine alkynylée de polyéthylène glycol : Ces composés sont des dérivés d'adénosine modifiés avec une meilleure solubilité dans l'eau et des propriétés de liaison au récepteur

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.